molecular formula C11H21N3O3 B13426613 (Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

Cat. No.: B13426613
M. Wt: 243.30 g/mol
InChI Key: QAHQZNZOUXFWJR-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[55]undecan-8-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanimidamide

InChI

InChI=1S/C11H21N3O3/c12-10(13-16)7-14-4-1-3-11(8-14)6-9(15)2-5-17-11/h9,15-16H,1-8H2,(H2,12,13)

InChI Key

QAHQZNZOUXFWJR-UHFFFAOYSA-N

Isomeric SMILES

C1CC2(CC(CCO2)O)CN(C1)C/C(=N/O)/N

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for new antituberculosis drugs .

Industry

In the industrial sector, (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide can be used in the production of various biologically active compounds. Its versatility and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the active site of the protein, preventing its function and thereby inhibiting the growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide stands out due to its specific functional groups and the ability to inhibit the MmpL3 protein. This makes it particularly valuable in the development of new antituberculosis therapies .

Biological Activity

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known to influence the pharmacological properties of similar compounds. The presence of hydroxyl groups and an acetamidic moiety may contribute to its biological interactions.

Molecular Formula

  • Molecular Formula : C₁₃H₁₈N₂O₃

Structural Features

  • Spirocyclic Framework : The spiro structure can enhance binding affinity to biological targets.
  • Hydroxyl Groups : These may enhance solubility and interaction with biological macromolecules.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.
  • Receptor Binding : The spirocyclic nature allows for selective binding to specific receptors, influencing various physiological responses.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : In vitro studies have shown efficacy against several bacterial strains.
  • Anticancer Properties : Preliminary data suggest potential cytotoxic effects on cancer cell lines, warranting further investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxicity in specific cancer lines
Enzyme InhibitionModulation of metabolic enzymes

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various spiro compounds, (Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer potential.

Future Directions

Further research is necessary to explore:

  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating pharmacokinetics and toxicity in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

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